Spiraeoside Spiraeoside Quercetin 4'-O-beta-D-glucopyranoside is a quercetin O-glucoside that is quercetin with a beta-D-glucosyl residue attached at position 4'. It has a role as a plant metabolite, an antioxidant and an antineoplastic agent. It is a beta-D-glucoside, a monosaccharide derivative, a quercetin O-glucoside, a tetrahydroxyflavone and a member of flavonols. It is functionally related to a beta-D-glucose. It is a conjugate acid of a quercetin 4'-O-beta-D-glucopyranoside(1-).
Spiraeoside is a natural product found in Humulus lupulus, Bombyx mori, and other organisms with data available.
See also: Crataegus monogyna flowering top (part of).
Brand Name: Vulcanchem
CAS No.: 20229-56-5
VCID: VC21337992
InChI: InChI=1S/C21H20O12/c22-6-13-15(26)17(28)19(30)21(33-13)32-11-2-1-7(3-9(11)24)20-18(29)16(27)14-10(25)4-8(23)5-12(14)31-20/h1-5,13,15,17,19,21-26,28-30H,6H2/t13-,15-,17+,19-,21-/m1/s1
SMILES:
Molecular Formula: C21H20O12
Molecular Weight: 464.4 g/mol

Spiraeoside

CAS No.: 20229-56-5

VCID: VC21337992

Molecular Formula: C21H20O12

Molecular Weight: 464.4 g/mol

* For research use only. Not for human or veterinary use.

Spiraeoside - 20229-56-5

Description

Spiraeoside is a flavonoid compound, specifically a quercetin 4'-O-glucoside, which is found in various plants such as Filipendula ulmaria (meadowsweet) and Allium cepa (garden onion) . It belongs to the class of flavonoid O-glycosides, which are known for their diverse biological activities . Spiraeoside has been studied for its antioxidant, anti-inflammatory, and other pharmacological properties, making it a compound of interest in both traditional and modern medicine.

Antioxidant Activity

Spiraeoside exhibits significant antioxidant activity, often surpassing that of quercetin itself through mechanisms involving successive proton loss electron flow . It has been shown to scavenge free radicals effectively, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals, with an IC₅₀ value of 28.51 μg/mL . This antioxidant capacity is crucial for protecting against oxidative stress-related diseases.

Anti-Inflammatory and Allergic Response Inhibition

Spiraeoside has been found to inhibit mast cell activation and IgE-mediated allergic responses, which can help in managing allergic conditions . It suppresses phospholipase C-γ-mediated signaling pathways, contributing to its anti-allergic effects.

Enzyme Inhibition

Spiraeoside demonstrates inhibitory effects on various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), carbonic anhydrase II (CA II), and α-glycosidase . These inhibitions are relevant to conditions like Alzheimer's disease, diabetes, and glaucoma.

EnzymeIC₅₀ Value
AChE4.44 nM
BChE7.88 nM
CA II19.42 nM
α-Glycosidase29.17 mM

Pharmacokinetics and Bioavailability

Pharmacokinetic studies in mice have shown that spiraeoside is rapidly metabolized with a short half-life and low oral bioavailability of approximately 4% . This suggests that spiraeoside may require high doses or specific formulations to achieve therapeutic effects in vivo.

Potential Therapeutic Applications

Given its diverse biological activities, spiraeoside is being explored for various therapeutic applications:

  • Antioxidant and Anti-Inflammatory Uses: Spiraeoside's antioxidant properties make it a potential candidate for treating oxidative stress-related conditions.

  • Allergic Disorders: Its ability to inhibit mast cell activation suggests utility in managing allergic responses.

  • Neuroprotective Effects: Inhibition of cholinesterases could be beneficial in neurodegenerative diseases like Alzheimer's.

  • Antiviral Potential: Spiraeoside has been identified as a potential inhibitor of the DENV-NS5 RdRp, which is relevant to dengue virus treatment .

CAS No. 20229-56-5
Product Name Spiraeoside
Molecular Formula C21H20O12
Molecular Weight 464.4 g/mol
IUPAC Name 3,5,7-trihydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
Standard InChI InChI=1S/C21H20O12/c22-6-13-15(26)17(28)19(30)21(33-13)32-11-2-1-7(3-9(11)24)20-18(29)16(27)14-10(25)4-8(23)5-12(14)31-20/h1-5,13,15,17,19,21-26,28-30H,6H2/t13-,15-,17+,19-,21-/m1/s1
Standard InChIKey OIUBYZLTFSLSBY-HMGRVEAOSA-N
Isomeric SMILES C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Canonical SMILES C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O
Melting Point 240 - 241 °C
Physical Description Solid
Synonyms quercetin-4'-glucoside
spiraeoside
PubChem Compound 5320844
Last Modified Aug 15 2023

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